molecular formula C14H9I B1313949 2-Iodophenanthrene CAS No. 55691-84-4

2-Iodophenanthrene

Cat. No. B1313949
CAS RN: 55691-84-4
M. Wt: 304.12 g/mol
InChI Key: HSYSAZNFXYHJTP-UHFFFAOYSA-N
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Description

2-Iodophenanthrene is a chemical compound with the molecular formula C14H9I . It is widely used in scientific research and finds applications in organic synthesis, pharmaceutical development, and material science.


Molecular Structure Analysis

The molecular structure of 2-Iodophenanthrene consists of 14 carbon atoms, 9 hydrogen atoms, and 1 iodine atom . The exact structure can be determined using various analytical methods, including spectroscopy .


Physical And Chemical Properties Analysis

2-Iodophenanthrene has a molecular weight of 304.13 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical methods .

Scientific Research Applications

Ruthenium Cluster Formation

One application of iodoarenes like 2-Iodophenanthrene is in the formation of ruthenium clusters. Research has shown that iodoarenes can react with ruthenium complexes to yield oxidative addition products, which are significant in organometallic chemistry. For example, 1-iodonaphthalene and 9-iodophenanthrene can give rise to aryne clusters with ruthenium, demonstrating the potential of these compounds in creating complex organometallic structures (Deeming & Speel, 1997).

Fluorescence Probe for Palladium Detection

2-Iodophenanthrene derivatives have been used as a fluorescence probe for the detection of trace palladium (Pd). This application is significant in environmental monitoring and industrial processes. The use of such probes enables the detection and recovery of Pd in various media, indicating its potential for practical applications in routine determination of palladium (Qin et al., 2016).

Structural Analysis

The study of diiodine-substituted unsaturated hydrocarbons, like 1,10-diiodophenanthrene, provides insights into molecular distortions caused by the presence of iodine atoms. This research is crucial for understanding the molecular structure and behavior of iodinated aromatic compounds, which can inform their applications in various chemical processes (Bock et al., 1998).

Synthesis of Halophenanthrenes

2-Iodophenanthrene is instrumental in the synthesis of various halophenanthrenes. This process is important for creating different molecular structures used in pharmaceuticals and materials science. The research in this area explores the relationship between halogen size and molecular properties like NMR spectra and UV spectra (Beringer et al., 1969).

Photolysis Studies

Photolysis of iodoaromatic compounds like iodophenanthrene can yield derivatives of biphenyl and phenanthrene, which are valuable in organic synthesis and material science. This research also explores the formation of free radicals and organometallic compounds, which have broad applications in chemical reactions (Sharma & Kharasch, 1968).

Catalytic Applications

2-Iodophenanthrene derivatives have been used in palladium-catalyzed reactions, demonstrating their utility in organic synthesis. The ability to undergo electrophilic annulations makes these compounds valuable in the synthesis of complex organic molecules (Hu et al., 2013).

Supramolecular Interfacial Tessellation

Ethynyl-iodophenanthrene, a derivative of 2-Iodophenanthrene, has been used in the creation of complex two-dimensional molecular tessellations. This application is significant in the field of materials science, particularly for constructing regular and quasicrystalline materials with unique properties (Zhang et al., 2018).

Phosphorescent Behaviors

The phosphorescent behaviors of derivatives like 9-iodophenanthrene are influenced by molecular interactions such as π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. Understanding these interactions is crucial for developing materials with specific luminescent properties, which can be applied in various technologies like organic light-emitting diodes (OLEDs) (Zhu et al., 2014).

Photolysis in PMMA Films

Studying the kinetics of dopant-deriving products from the photolysis of iodophenanthrene in PMMA films is crucial for understanding the behavior of these compounds under UV irradiation. This research has applications in material science, especially in the development of advanced polymers and composites (Bounos et al., 2006).

Photochemical Oxidative Cyclisation

2-Iodophenanthrene and its derivatives are used in the Mallory-Reaction, a photochemical cyclisation process. This reaction is effective in synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs), which are essential in pharmaceuticals and agrochemicals (Jørgensen, 2010).

Antialgal Activity

Derivatives of 2-Iodophenanthrene, such as 9,10-dihydrophenanthrenes and phenanthrenes, have been synthesized and tested for their antialgal activity. This application is significant in environmental science and biochemistry for controlling algal growth (DellaGreca et al., 2000).

Hydrogen Storage

The hydrogenation of phenanthrene, which includes derivatives of 2-Iodophenanthrene, has been investigated for hydrogen storage purposes. This research is crucial for developing new materials for energy storage and conversion (Zhang et al., 2016).

properties

IUPAC Name

2-iodophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSAZNFXYHJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495591
Record name 2-Iodophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenanthrene

CAS RN

55691-84-4
Record name 2-Iodophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argonatmosphere, 125 g of 2-iodo-9,10-dihydrophenanthrene, 98 g of 2,3-dichloro-5,6-dicyano-p-benzoquinone, and 1.2 L of 1,4-dioxane were added, and then the mixture was stirred for 24 hours under heating reflux. After having been cooled to room temperature, the reaction solution was concentrated. The residue was purified by silica gel column chromatography, and was then washed with methanol. Thus, 98 g of a white crystal were obtained (in 68% yield).
Name
2-iodo-9,10-dihydrophenanthrene
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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